![molecular formula C20H16ClF2N3O2S B2597478 N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide CAS No. 895800-51-8](/img/structure/B2597478.png)

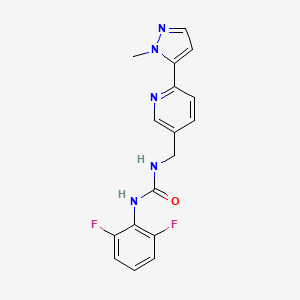

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

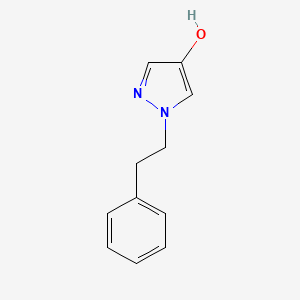

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(2,4-difluorophenyl)ethanediamide is a useful research compound. Its molecular formula is C20H16ClF2N3O2S and its molecular weight is 435.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Facile One-Pot Syntheses

- A study by Latif, Rady, and Döupp (2003) explored the synthesis of novel polyfunctional pyrazolyl-substituted monocyclic pyridines and other derivatives in one-pot reactions. These syntheses involve cascades of reactions starting from certain precursor molecules, showcasing the chemical versatility of thiazole-containing compounds like the one Latif, Rady, & Döupp, 2003.

Quantum Chemical and Molecular Dynamics Studies

- In a study by Kaya et al. (2016), the corrosion inhibition performances of various thiazole derivatives were predicted using density functional theory (DFT) calculations and molecular dynamics simulations. This research highlights the potential applications of thiazole derivatives in materials science, particularly in corrosion protection Kaya et al., 2016.

Electrochemical and Electrochromic Properties

- Research by Hu et al. (2013) focused on donor–acceptor type monomers with different acceptor groups, including thiazole derivatives. The study examined their electrochemical activity and their potential application in electropolymerization and electrochromic devices Hu et al., 2013.

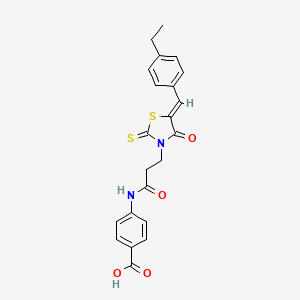

Anticancer Activity

- Mahmoud et al. (2021) synthesized thiazole derivatives and evaluated their antitumor activities against MCF-7 tumor cells. This research demonstrates the potential of thiazole derivatives in medicinal chemistry, particularly in developing new anticancer agents Mahmoud et al., 2021.

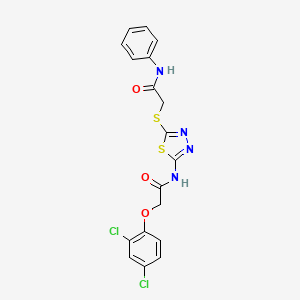

Synthesis of Thiazoles with Antimicrobial Activities

- A study by Wardkhan et al. (2008) investigated the synthesis of new thiazole derivatives and their fused products, assessing their antimicrobial activities. This research underlines the importance of thiazole derivatives in developing new antimicrobial agents Wardkhan et al., 2008.

Mécanisme D'action

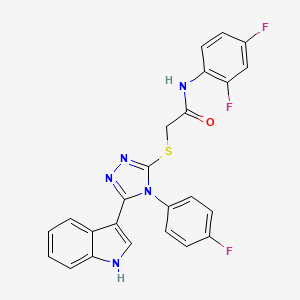

Thiazoles

, for instance, have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . They are known to interact with various targets in the body, leading to a wide range of effects.

Indole derivatives

, on the other hand, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . They bind with high affinity to multiple receptors, which can lead to the development of new useful derivatives .

The pharmacokinetics of these compounds can vary widely depending on their specific structures and the presence of functional groups that can affect absorption, distribution, metabolism, and excretion (ADME). Factors such as solubility, stability, and the presence of transporters can also influence their bioavailability .

The result of action and the action environment of these compounds can also vary greatly depending on their specific targets and the biochemical pathways they affect. For instance, some indole derivatives have been found to have inhibitory activity against certain viruses , while some thiazole derivatives have demonstrated cytotoxic activity on certain tumor cell lines .

Analyse Biochimique

Biochemical Properties

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4-difluorophenyl)ethanediamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties. The compound interacts with enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . Additionally, it binds to fungal cytochrome P450 enzymes, disrupting ergosterol synthesis and leading to antifungal effects .

Cellular Effects

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4-difluorophenyl)ethanediamide affects various cell types and cellular processes. In cancer cells, it has been shown to induce apoptosis by activating caspase pathways and inhibiting cell proliferation . The compound also influences cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and reduced cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4-difluorophenyl)ethanediamide involves binding interactions with specific biomolecules. It inhibits enzyme activity by binding to the active sites of bacterial DNA gyrase and topoisomerase IV, preventing DNA replication . In fungal cells, it binds to cytochrome P450 enzymes, inhibiting ergosterol synthesis and compromising cell membrane integrity . The compound also modulates gene expression by interacting with transcription factors and signaling proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4-difluorophenyl)ethanediamide change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of bacterial and fungal growth, as well as persistent effects on cancer cell viability .

Dosage Effects in Animal Models

The effects of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4-difluorophenyl)ethanediamide vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and antifungal activity without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits .

Metabolic Pathways

N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4-difluorophenyl)ethanediamide is involved in various metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of active and inactive metabolites . The compound affects metabolic flux by inhibiting key enzymes involved in lipid and nucleic acid metabolism .

Transport and Distribution

Within cells and tissues, N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4-difluorophenyl)ethanediamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(2,4-difluorophenyl)ethanediamide is influenced by its chemical structure and interactions with cellular components. It is primarily localized in the cytoplasm and nucleus, where it exerts its effects on DNA replication and transcription . The compound may also be targeted to specific organelles, such as mitochondria, through post-translational modifications .

Propriétés

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(2,4-difluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClF2N3O2S/c1-11-17(29-20(25-11)12-2-4-13(21)5-3-12)8-9-24-18(27)19(28)26-16-7-6-14(22)10-15(16)23/h2-7,10H,8-9H2,1H3,(H,24,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEQOJXATKXSODK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClF2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2597398.png)

![(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2597402.png)

![4-[(5-Bromo-2-hydroxybenzylidene)amino]benzenesulfonamide](/img/structure/B2597403.png)

![Methyl 4-[(2-chloropyridin-4-yl)formamido]-4-methylpentanoate](/img/structure/B2597404.png)

![2-{[11-(Hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(morpholin-4-yl)ethan-1-one](/img/structure/B2597406.png)

![4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2597414.png)

![4-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2597415.png)

![4-[4-(4-fluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B2597417.png)